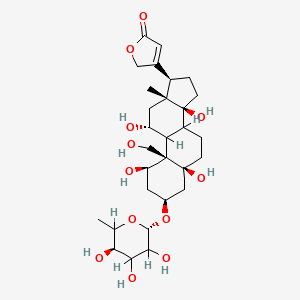
Acolongifloroside potassium
Description
Acolongifloroside Potassium (also referred to as Acolongifloroside K in literature) is a cardiac glycoside derived from plants in the Apocynaceae family, notably Strophanthus gratus and Acokanthera oppositifolia . It is characterized by its high toxicity, rapid action, and water solubility, making it historically significant as a hunting poison . Structurally, it shares a pentacyclic core common to cardiac glycosides, with a lactone ring and sugar moiety that enable binding to the Na⁺/K⁺-ATPase pump in cardiac cells, disrupting ion transport and leading to cytotoxic effects .
Properties
CAS No. |
6251-64-5 |
|---|---|
Molecular Formula |
C29H44O12 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
3-[(1R,3S,5S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3/t13?,15-,16+,17?,18+,19+,21?,22-,23?,24?,25+,26+,27-,28+,29-/m0/s1 |
InChI Key |
LPMXVESGRSUGHW-BNSWSSRWSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O |
Isomeric SMILES |
CC1[C@@H](C(C([C@H](O1)O[C@H]2C[C@H]([C@@]3(C4[C@@H](C[C@@]5([C@H](CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)O)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O |
Synonyms |
Acocantherin Acolongifloroside K G Strophanthin G-Strophanthin Ouabain |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
| Parameter | This compound | Ouabain | Strogoside |
|---|---|---|---|
| Core Structure | Pentacyclic core with lactone ring | Pentacyclic core with lactone ring | Similar pentacyclic core |
| Sugar Moiety | Contains specific glycosidic substituents | Rhamnose sugar unit | Distinct glycosylation pattern |
| Molecular Target | Na⁺/K⁺-ATPase pump inhibition | Na⁺/K⁺-ATPase pump inhibition | Na⁺/K⁺-ATPase pump inhibition |
| Solubility | Highly water-soluble | Moderately water-soluble | Poorly water-soluble |
| Primary Source | Strophanthus gratus, Acokanthera spp. | Acokanthera ouabaio, Strophanthus | Strophanthus gratus |
Toxicity and Bioactivity
| Parameter | This compound | Ouabain | Strogoside |
|---|---|---|---|
| Relative Toxicity | High (comparable to ouabain) | High | Moderate |
| Lethal Dose (LD₅₀) | Not fully quantified | ~5 mg/kg (mice, oral) | ~50 mg/kg (estimated) |
| Onset of Action | Rapid (minutes) | Rapid (minutes) | Delayed (hours) |
| Clinical Use | None (toxicological interest) | Treatment of cardiac arrest | None (research compound) |
Key Findings :
- Toxicity : this compound and ouabain exhibit nearly equivalent toxicity, while strogoside is significantly less potent .
- Solubility : The high water solubility of this compound facilitates its extraction and use in traditional poisons, unlike strogoside, which is less soluble and harder to isolate .
- Source Concentration : Strophanthus gratus seeds contain high concentrations of this compound and ouabain (up to 2–5% by weight), whereas strogoside and sarmentosides are present in trace amounts (<0.1%) .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


